Methyl 5-(methylthio)picolinate chemical structure and properties
Methyl 5-(methylthio)picolinate chemical structure and properties
An In-Depth Technical Guide to Methyl 5-(methylthio)picolinate: Structure, Properties, and Applications
Introduction
In the landscape of modern drug discovery and materials science, the pyridine scaffold stands out as a "privileged" structural motif, integral to a significant number of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of medicinal chemistry. Within this class, picolinate esters serve as exceptionally versatile building blocks, offering multiple points for chemical modification.[2][3] This guide focuses on a specific, yet highly promising derivative: Methyl 5-(methylthio)picolinate .
This document provides a comprehensive technical overview of Methyl 5-(methylthio)picolinate, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its synthesis, its expected spectroscopic signature, its potential reactivity, and its strategic value in the development of novel chemical entities.
Core Chemical Identity and Physicochemical Properties
Methyl 5-(methylthio)picolinate is a substituted pyridine derivative featuring a methyl ester at the 2-position and a methylthio group at the 5-position. These functional groups are key to its chemical reactivity and potential applications.
| Identifier | Data | Source |
| Chemical Name | Methyl 5-(methylthio)picolinate | [4] |
| IUPAC Name | Methyl 5-(methylthio)pyridine-2-carboxylate | |
| CAS Number | 74470-44-3 | [4] |
| Molecular Formula | C₈H₉NO₂S | [5] |
| Molecular Weight | 183.23 g/mol | [5] |
| SMILES | O=C(C1=NC=C(C=C1)SC)OC | [4] |
Physicochemical Data
Experimental physicochemical data for this specific compound is not widely published. However, based on its structure and data from analogous compounds like methyl picolinate and methyl 5-methylpicolinate, the following properties can be anticipated.
| Property | Predicted/Estimated Value | Rationale/Note |
| Appearance | Off-white to yellow solid or oil | Based on similar substituted picolinates.[2] |
| Melting Point | 54-55°C | Data for the closely related Methyl 5-methylpicolinate.[6] |
| Boiling Point | >250 °C (at 760 mmHg) | Estimated based on related structures.[6] |
| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | The polar pyridine and ester groups confer some water solubility, while the overall structure favors organic solvents.[7] |
Synthesis and Mechanistic Considerations
While multiple synthetic routes to picolinates exist, a robust and logical approach for Methyl 5-(methylthio)picolinate involves nucleophilic aromatic substitution (SNAr). This strategy is predicated on the activation of the pyridine ring towards nucleophilic attack by electron-withdrawing groups.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol outlines a common and effective method starting from a halogenated picolinate precursor. The choice of a 5-bromo or 5-chloro derivative is strategic, as the halogen at this position is susceptible to displacement by a suitable nucleophile.
Step-by-Step Methodology:
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Reaction Setup: To a solution of Methyl 5-bromopicolinate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO (approx. 0.5 M), add sodium thiomethoxide (NaSMe, 1.2 eq).
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Rationale: Sodium thiomethoxide is a potent sulfur nucleophile. A polar aprotic solvent is chosen to solubilize the reagents and facilitate the SNAr mechanism without protonating the nucleophile.
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Reaction Execution: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
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Rationale: Heating is typically required to overcome the activation energy for the SNAr reaction. An inert atmosphere prevents the oxidation of the highly reactive thiomethoxide anion.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction to room temperature and quench by pouring it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Rationale: The water quench removes the inorganic salts (e.g., NaBr) and the polar solvent. Repeated extractions ensure efficient recovery of the product.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
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Rationale: Column chromatography is a standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from any unreacted starting materials or side products.
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Caption: Key chemical transformations of Methyl 5-(methylthio)picolinate.
Applications in Drug Discovery
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Enzyme Inhibitors: Picolinic acid derivatives have been successfully developed as inhibitors for various enzymes. [1]The core structure of Methyl 5-(methylthio)picolinate can be used to position functional groups precisely within an enzyme's active site.
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Coordination Chemistry: The picolinate motif is an excellent chelating agent for metal ions. [8]This property is valuable in designing metal-based therapeutics or diagnostic agents. The methylthio group can further modulate the electronic properties of the ligand system.
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Fragment-Based Screening: As a relatively small and functionalized molecule, it is an ideal candidate for fragment-based drug discovery (FBDD) campaigns, where it can serve as a starting point for building more potent leads.
Safety and Handling
No specific safety data sheet (SDS) is available for Methyl 5-(methylthio)picolinate. Therefore, a conservative approach based on data for structurally related compounds, such as methyl picolinate, is required. The compound should be handled as a potentially hazardous chemical.
Primary Hazards (Anticipated):
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Skin Irritation: Causes skin irritation. [9][10]* Eye Irritation: Causes serious eye irritation. [9][10]* Respiratory Irritation: May cause respiratory irritation if inhaled. [9][10]
Precautionary Measure Protocol Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood. [10][11] Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile rubber), safety goggles with side-shields, and a lab coat. [11][12] Handling Avoid breathing dust, fumes, or vapors. [11]Wash hands thoroughly after handling. [12]Avoid contact with skin and eyes. [12] Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. [12]Keep away from strong oxidizing agents. | Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [10]|
Conclusion
Methyl 5-(methylthio)picolinate represents a valuable and versatile chemical building block for research and development. While detailed experimental data remains limited, its chemical nature can be reliably predicted from fundamental principles and comparison with related structures. Its strategic combination of a modifiable thioether, a versatile ester, and a biologically relevant pyridine core makes it a compelling starting point for the synthesis of novel compounds in medicinal chemistry and materials science. Proper handling in a controlled laboratory setting is essential to ensure safety during its use.
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